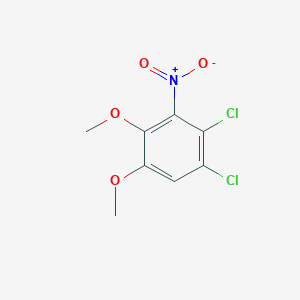
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene, also known as DDNP, is a nitroaromatic compound that has been studied for its various applications in scientific research. DDNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a marker for the detection of explosives.
作用机制
The mechanism of action of 1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Antioxidant activity: this compound has been shown to have antioxidant activity in vitro, which may contribute to its neuroprotective effects.
2. Anti-inflammatory activity: this compound has been shown to have anti-inflammatory activity in vitro and in vivo, which may contribute to its neuroprotective effects.
3. Cytotoxicity: this compound has been shown to have cytotoxic effects against various cancer cell lines, which may contribute to its anticancer activity.
实验室实验的优点和局限性
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene has several advantages and limitations for lab experiments. Some of the advantages include:
1. High sensitivity: this compound is highly sensitive to shock and heat, making it a useful marker for the detection of explosives.
2. Low toxicity: this compound has low toxicity in vitro and in vivo, making it a safe compound for use in scientific research.
Some of the limitations include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Lack of specificity: this compound is not highly specific for explosives and can also be detected in other materials, which can lead to false positives.
未来方向
There are several future directions for the study of 1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene, including:
1. Development of neuroprotective therapies: Further research is needed to determine the potential of this compound as a neuroprotective therapy for neurodegenerative diseases.
2. Development of anticancer therapies: Further research is needed to determine the potential of this compound as an anticancer therapy for various types of cancer.
3. Optimization of detection methods: Further research is needed to optimize the detection methods for this compound to increase its specificity for explosives and reduce false positives.
Conclusion:
In conclusion, this compound is a nitroaromatic compound that has been studied for its various scientific research applications. This compound has been shown to have neuroprotective and anticancer activity, as well as antioxidant and anti-inflammatory effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
合成方法
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene can be synthesized through the reaction between 1,2-dichloro-4,5-dimethoxybenzene and nitric acid in the presence of sulfuric acid. The reaction yields this compound as a yellow crystalline powder with a melting point of 160-165°C.
科学研究应用
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene has been used in a variety of scientific research applications, including:
1. Detection of explosives: this compound is commonly used as a marker for the detection of explosives due to its sensitivity to shock and heat.
2. Neuroprotection: this compound has been shown to have neuroprotective effects in vitro and in vivo, making it a potential candidate for the treatment of neurodegenerative diseases.
3. Anticancer activity: this compound has been shown to have anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
属性
分子式 |
C8H7Cl2NO4 |
|---|---|
分子量 |
252.05 g/mol |
IUPAC 名称 |
1,2-dichloro-4,5-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO4/c1-14-5-3-4(9)6(10)7(11(12)13)8(5)15-2/h3H,1-2H3 |
InChI 键 |
CYORCTGSWXOFIO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1OC)[N+](=O)[O-])Cl)Cl |
规范 SMILES |
COC1=CC(=C(C(=C1OC)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
